N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine
Description
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3O/c1-16-11-6-10(13-7-14-11)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,13,14,15) |
InChI Key |
KJTZHFVQNJLJQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Ammonolysis/Aminolysis of 4,6-Dichloropyrimidine
The foundational method for synthesizing N-(4-chlorophenyl)-6-methoxypyrimidin-4-amine begins with 4,6-dichloropyrimidine (DCP), a cost-effective and widely available precursor. In this step, the chlorine atom at position 4 of DCP is replaced with an amino group via ammonolysis or aminolysis.
Reaction Conditions
-
Reactants : DCP, 4-chloroaniline (as the aminated compound), water.
-
Temperature : 30–60°C (optimized at 50–55°C for minimal impurity formation).
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine group of 4-chloroaniline attacks the electron-deficient carbon at position 4 of DCP. Temperature control is critical; exceeding 60°C increases byproducts such as bis(6-chloropyrimidin-4-yl)amine. A representative experiment achieved 89.4% yield of 4-(4-chlorophenyl)amino-6-chloropyrimidine (ACP) with 99.3% purity.
Mechanistic Insight
The electron-withdrawing chlorine atoms at positions 4 and 6 activate the pyrimidine ring for SNAr. The amine’s lone pair attacks position 4, displacing chlorine and forming a stable intermediate.
Step 2: Methoxylation of 6-Chloropyrimidine
The second step replaces the remaining chlorine at position 6 with a methoxy group using methanol under basic conditions.
Reaction Conditions
-
Reactants : ACP, methanol, alkaline catalyst (e.g., NaOH, KOH).
The alkaline catalyst deprotonates methanol, generating a methoxide ion that displaces chlorine via SNAr. A study using NaOH achieved near-quantitative conversion with residual ACP ≤0.1%. Post-reaction workup involves vacuum distillation to remove excess methanol, followed by crystallization from water to isolate the final product.
Impurity Profile
Major impurities include unreacted ACP and bis(6-methoxypyrimidin-4-yl)amine, both controlled to <0.5% under optimized conditions.
Direct Synthesis via SNAr Reactions
Single-Step Functionalization of 4-Amino-6-chloropyrimidine
An alternative route employs 4-amino-6-chloropyrimidine as the starting material, bypassing the need for DCP. This method leverages the inherent reactivity of the 4-amino group to activate the ring for subsequent substitutions.
Reaction Conditions
-
Reactants : 4-Amino-6-chloropyrimidine, 4-chloroaniline, methanol, sodium hydride.
Sodium hydride deprotonates 4-chloroaniline, enhancing its nucleophilicity for attacking position 4 of the pyrimidine. Subsequent methoxylation at position 6 follows analogous conditions to Method 1. This route offers a moderate yield of 65–75% , limited by competing side reactions at elevated temperatures.
Advantages and Limitations
-
Pros : Fewer synthetic steps, higher atom economy.
-
Cons : Requires stringent anhydrous conditions and expensive reagents (e.g., NaH).
Comparative Analysis of Synthetic Routes
Optimization Strategies for Industrial Feasibility
Solvent and Catalyst Selection
Temperature and Pressure Control
Maintaining temperatures below 60°C during ammonolysis minimizes dimerization. Reflux conditions in methoxylation ensure complete substitution without degrading the product.
Purification Techniques
Crystallization from water effectively removes inorganic salts and polar impurities. Chromatography is avoided due to high costs, favoring distillation and recrystallization.
Recent advances focus on catalytic systems to enhance selectivity. For example, palladium-catalyzed coupling reactions could enable direct introduction of the methoxy group, though this remains exploratory. Additionally, flow chemistry approaches may improve heat management during exothermic ammonolysis steps.
Chemical Reactions Analysis
Step 1: Preparation of 4-amino-6-chloropyrimidine
-
Reaction : Ammonolysis/aminolysis of 4,6-dichloropyrimidine under controlled conditions.
-
Conditions :
-
Outcome : Selective replacement of one chlorine atom with an amino group, forming 4-amino-6-chloropyrimidine (ACP).
| Parameter | Value/Range |
|---|---|
| Reaction time | Until DCP residual ≤0.1% |
| Yield | Up to 89.4% (example) |
| Impurities | Minimal (e.g., <0.1% DCP) |
Step 2: Alkoxylation to Introduce Methoxy Group
-
Reaction : Nucleophilic substitution of the remaining chlorine atom in ACP with an alcohol (e.g., methanol).
-
Conditions :
-
Outcome : Formation of 4-amino-6-methoxypyrimidine.
| Catalyst | Alcohol | Optimal Molar Ratio |
|---|---|---|
| NaOH | Methanol | 1:10–50 (ACP:MeOH) |
Nucleophilic Substitution
The alkoxylation step proceeds via an SN2 mechanism, where the chloride ion is displaced by the alcoholate ion. The reaction is influenced by:
-
Catalyst strength : Strong bases enhance nucleophilicity but may cause over-alkoxylation.
-
Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but complicate purification .
Structural Activity Relationships (SAR)
Studies on analogous pyrimidine derivatives highlight substituent effects:
-
Aromatic substituents : Chlorophenyl groups improve lipophilicity, enhancing binding to hydrophobic pockets in enzymes (e.g., kinases) .
-
Methoxy group : Stabilizes the pyrimidine ring electronically and may act as a hydrogen bond acceptor.
| Substituent | Impact on Activity |
|---|---|
| Chlorophenyl (C-4) | Enhances hydrophobicity |
| Methoxy (C-6) | Electronic stabilization |
Challenges and Impurity Control
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that many pyrimidine derivatives, including N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine, possess notable antibacterial and antifungal properties. These compounds have been shown to inhibit the growth of various pathogens, suggesting their potential use in developing new antimicrobial agents.
Cancer Research
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has shown effectiveness against certain cancer cell lines by inducing apoptosis and inhibiting cell migration.
Case Studies
Several case studies have evaluated the efficacy of this compound in different contexts:
Cervical Cancer Model
In a study involving nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size over a treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential as an anticancer agent.
Antifungal Activity
Another study assessed the compound's antifungal properties against various fungal strains. Results indicated that this compound effectively inhibited fungal growth, supporting its application in developing new antifungal therapies.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound .
Comparison with Similar Compounds
Insecticidal Activity: Substituent Effects
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Activity: Both compounds exhibited superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. Key Feature: The thioacetamide and carboxamide groups, combined with styryl moieties, enhance binding to insect nicotinic acetylcholine receptors . Comparison: The target compound lacks the styryl and carboxamide groups but retains the 4-chlorophenyl group, suggesting that simplified structures may retain efficacy with reduced synthetic complexity.
Cytotoxic Activity: Role of Cyclic Substituents
- N-(4-Chlorophenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (Compound 46) Activity: Demonstrated cytotoxic effects in A-10 cells (EC₅₀ = 1.2 µM) by disrupting microtubule assembly. Comparison: The methoxy group in the target compound may offer better solubility while maintaining moderate cytotoxicity .
Structural and Conformational Analysis
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Crystal Structure: Dihedral angles between the pyrimidine ring and substituents (12.8° for phenyl, 12.0° for fluorophenyl) influence intramolecular hydrogen bonding. Comparison: The target compound’s 4-chlorophenyl and 6-methoxy groups likely adopt similar dihedral angles (~10–15°), optimizing interactions with biological targets .
Halogen Substituent Effects
- N-(4-Fluorophenyl)maleimide (19) vs. N-(4-Iodophenyl)maleimide (28) Activity: Both showed comparable inhibition of monoacylglycerol lipase (IC₅₀ ≈ 4–7 µM), indicating halogen size (F vs. I) has minimal impact on potency. Comparison: The 4-chloro group in the target compound balances lipophilicity and steric effects, making it a versatile substituent for diverse applications .
Data Table: Key Pyrimidine Analogs and Their Properties
Biological Activity
N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a methoxy group at the 6-position and a chlorophenyl substituent at the 4-position. Its molecular formula is with a molecular weight of approximately 247.69 g/mol. The unique structural features contribute to its biological reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cellular pathways. Research suggests that this compound may inhibit certain enzymes or interfere with signaling pathways related to cell proliferation and survival. For instance, it has shown potential in modulating the activity of protein kinase pathways, which are crucial for various cellular processes, including angiogenesis and tumor growth .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogenic bacteria, including E. coli and Staphylococcus aureus, likely due to the presence of the methoxy group which enhances its solubility and interaction with microbial targets . The compound's structure allows it to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
Antiviral Activity
The compound has also been investigated for antiviral properties. Analogues of similar pyrimidine compounds have demonstrated efficacy against human adenoviruses (HAdV), showing potential for further development as antiviral agents . The mechanism appears to involve targeting viral DNA replication processes, which could be leveraged in therapeutic applications against viral infections.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly affect biological activity. For example, substituents at the 2 or 5 positions of the pyrimidine ring can enhance or diminish antibacterial potency. The presence of both halogen (chlorine) and methoxy groups is critical for optimizing interaction with biological targets, leading to improved efficacy compared to other derivatives lacking these groups .
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study, this compound was tested alongside other pyrimidine derivatives against Klebsiella pneumoniae and Pseudomonas vulgaris. Results indicated a notable zone of inhibition, demonstrating its potential as an antibacterial agent .
- Antiviral Activity : A series of substituted analogues were synthesized and evaluated for their antiviral properties against HAdV. Compounds structurally similar to this compound exhibited selectivity indexes greater than 100, suggesting a promising therapeutic window for further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-2,6-dimethoxypyrimidine | Two methoxy groups | Enhanced solubility |
| 4-Amino-5,6-dimethoxypyrimidine | Additional amino group | Broader spectrum of activity |
| 4-Hydroxy-6-hydrazinylpyrimidine | Hydrazine moiety | Potential anti-tubercular therapy |
| 4-Chloro-6-methoxypyrimidin-2-amine | Similar halogenated structure | Focused on enzyme inhibition |
This table illustrates how structural variations influence the biological activities of related compounds, emphasizing the unique position of this compound within this class.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A representative protocol involves refluxing 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-chloroaniline in chloroform for 5 hours, followed by extraction, drying (MgSO₄), and purification via silica gel column chromatography using CHCl₃ as the eluent. Crystallization from methanol yields single crystals suitable for X-ray analysis .
Q. How is N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine characterized post-synthesis?
- Methodological Answer: Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction (SCXRD) to resolve bond angles, torsion angles, and crystal packing. For example, bond angles such as C21A–C22A–C23A (120.38°) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) are critical for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data across studies of pyrimidine derivatives?
- Methodological Answer: Polymorphic variations or disordered molecular conformations may lead to discrepancies. To address this, use SHELXL for restrained refinement of atomic positions and compare hydrogen-bonding patterns (e.g., N–H⋯N or C–H⋯π interactions) via graph set analysis. For example, differences in dihedral angles between phenyl and pyrimidine rings (e.g., 12.8° vs. 5.2° in polymorphs) can indicate conformational flexibility .
Q. What methodologies are employed to assess the biological activity of N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine?
- Methodological Answer: In vitro assays such as IC₅₀ determination for enzyme inhibition (e.g., cholinesterase or HBV polymerase) are used. For antiviral activity, duck HBV models evaluate reductions in viral load. Pharmacokinetic studies in rodents (e.g., AUC₀–t = 7535 µg·h/L) and toxicity profiling (LD₅₀ = 448 mg/kg in mice) provide preclinical data .
Q. How can hydrogen-bonding networks in the crystal structure be systematically analyzed?
- Methodological Answer: Apply graph set theory (e.g., Etter’s formalism) to categorize H-bond motifs (e.g., D = donor, A = acceptor). For example, intramolecular N4–H4⋯N5 bonds forming 6-membered rings or intermolecular C61–H⋯O interactions linking molecules into chains can be quantified using SHELXL refinement outputs. This analysis clarifies packing efficiency and stability .
Q. What challenges arise in refining structures with flexible substituents, and how are they addressed?
- Methodological Answer: Flexible groups (e.g., methoxyphenyl or trifluoromethyl moieties) may exhibit positional disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model thermal motion and validate against experimental data. For example, torsional angles like N1A–C2A–N3A–C4A (5.3°) are refined with anisotropic displacement parameters to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
